molecular formula C10H15N3O3 B2933694 tert-butylN-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate CAS No. 1529558-99-3

tert-butylN-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B2933694
CAS No.: 1529558-99-3
M. Wt: 225.248
InChI Key: BPOYRBJQERKMKK-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate is a pyrazole-derived compound featuring a tert-butyl carbamate group at position 3 and a formyl (-CHO) substituent at position 5 of the pyrazole ring. The 1-methyl group on the pyrazole nitrogen enhances steric protection and modulates electronic properties. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the reactivity of the formyl group, which enables further functionalization via condensation or nucleophilic addition reactions .

Properties

IUPAC Name

tert-butyl N-(5-formyl-1-methylpyrazol-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)11-8-5-7(6-14)13(4)12-8/h5-6H,1-4H3,(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOYRBJQERKMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C(=C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1529558-99-3
Record name tert-butyl N-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a pyrazole derivative. One common method is the condensation of tert-butyl carbamate with 5-formyl-1-methyl-1H-pyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butylN-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butylN-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pyrazole derivatives, which are important in medicinal chemistry .

Biology: In biological research, this compound is used to study the effects of pyrazole derivatives on biological systems. It is often employed in the development of new drugs and therapeutic agents due to its potential biological activity .

Medicine: this compound is investigated for its potential use in pharmaceuticals. It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and inflammatory conditions .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it valuable for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of tert-butylN-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets in biological systems. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pyrazole ring can interact with various receptors and enzymes, affecting their function and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at the 5-Position

The 5-position substituent significantly influences the physicochemical and reactivity profiles of pyrazole derivatives:

  • Formyl Group (CHO): Polarity & Reactivity: The formyl group introduces polarity, enhancing solubility in polar solvents. Synthetic Utility: The aldehyde functionality enables reactions such as Schiff base formation or hydrazone synthesis, making it valuable for constructing targeted drug candidates .
  • Cyano Group (CN): In tert-butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate (C11H16N4O2, 236.27 g/mol), the cyano group is strongly electron-withdrawing, reducing electron density on the pyrazole ring. This increases metabolic stability but may reduce solubility in aqueous media .

Carbamate Substitution Patterns

  • N-Methyl Carbamate ( Compound) :

    • The methyl group on the carbamate nitrogen introduces steric hindrance, reducing hydrogen-bonding capacity. This modification increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Physical and Structural Properties

Compound Name 5-Substituent Carbamate Substitution Molecular Formula Molar Mass (g/mol) Key Characteristics
tert-Butyl N-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate CHO NH C10H17N3O3 ~227.3 Polar, reactive aldehyde group
tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate CN N-CH3 C11H16N4O2 236.27 Electron-withdrawing, higher N content

Research Findings and Implications

  • Hydrogen Bonding : The formyl group’s ability to participate in hydrogen bonding (as per graph-set analysis ) may improve crystallinity, aiding in X-ray structure determination (commonly performed using SHELX software ).
  • Biological Activity : While direct biological data for the target compound are absent in the evidence, structurally related pyrazole carbamates exhibit kinase inhibitory or antimicrobial properties. The formyl group’s reactivity positions it as a key intermediate for generating bioactive derivatives .

Biological Activity

tert-butylN-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a formyl group and a carbamate moiety, which may contribute to its reactivity and interaction with biological targets.

  • Molecular Formula : C10H14N4O2
  • Molecular Weight : 218.24 g/mol
  • CAS Number : 2126160-17-4

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazol-5-amine with tert-butyl chloroformate under basic conditions. This reaction can be optimized for yield and purity through various synthetic routes, including the use of continuous flow reactors in industrial applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound's biological effects .

Pharmacological Potential

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Anti-inflammatory : Potential to inhibit inflammatory pathways.
  • Antimicrobial : Activity against various bacterial strains.
  • Analgesic : Pain-relieving properties.
    These activities are supported by studies exploring the structure-activity relationship (SAR) of similar compounds .

Case Studies

Several studies have investigated the effects of pyrazole derivatives on biological systems:

  • Anti-inflammatory Activity :
    A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Properties :
    In a comparative analysis, this compound demonstrated notable antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.
  • Analgesic Effects :
    Experimental models showed that administration of this compound resulted in reduced pain responses, suggesting efficacy in pain management therapies.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
tert-butyl ((5-carboxy-1-methyl-1H-pyrazol-4-yl)methyl)carbamateStructureAnti-inflammatory
tert-butyl ((5-hydroxymethyl-1-methyl-1H-pyrazol-4-yl)methyl)carbamateStructureAntimicrobial
tert-butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)carbamateStructureAnalgesic

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